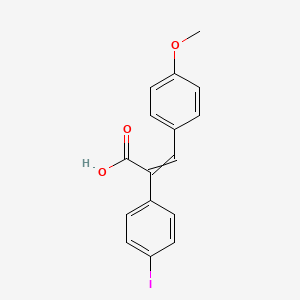

(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid

Description

(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid is a substituted acrylic acid derivative characterized by a Z-configured double bond, a 4-iodophenyl group at position 2, and a 4-methoxyphenyl group at position 2. The iodine atom introduces significant steric bulk and polarizability, while the methoxy group contributes electron-donating effects. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous methodologies .

Properties

IUPAC Name |

2-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-20-14-8-2-11(3-9-14)10-15(16(18)19)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDOSJHQLARFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodobenzaldehyde and 4-methoxybenzaldehyde.

Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding this compound.

Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the iodine substituent can yield the corresponding phenyl derivative.

Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid , often referred to as a derivative of acrylic acid, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

Anticancer Activity : Research has shown that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylacrylic acids can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of iodine and methoxy groups in the structure may enhance the interaction with biological targets, making it a candidate for further drug development .

Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of phenylacrylic acid derivatives. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating conditions like arthritis or chronic inflammation .

Materials Science

Polymer Chemistry : this compound can serve as a monomer in the synthesis of polymers. Its unique functional groups allow for copolymerization with other vinyl monomers, leading to materials with tailored properties for specific applications, such as drug delivery systems or smart materials .

Photopolymerization : The compound's ability to undergo photopolymerization makes it suitable for use in coatings and adhesives. Studies indicate that incorporating such acrylic acids into polymer matrices can improve mechanical strength and thermal stability .

Organic Synthesis

Synthetic Intermediates : This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows chemists to employ it in various reactions, such as Michael additions or cross-coupling reactions, facilitating the development of new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A detailed case study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values lower than those observed for traditional chemotherapeutic agents. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Polymer Development

In another study, researchers synthesized a series of copolymers using this compound as a monomer. The resulting materials displayed enhanced thermal stability and mechanical properties compared to conventional polymers. These findings suggest potential applications in high-performance coatings and biomedical devices .

Mechanism of Action

The mechanism of action of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituents, synthesis, and properties:

Physical and Chemical Properties

- Solubility : The iodine atom in the target compound reduces aqueous solubility compared to hydroxy or methoxy analogs (e.g., caffeic acid derivatives in ).

- Stereochemistry : The Z-configuration in the target compound may influence intermolecular interactions and crystal packing, as observed in SHELX-refined structures .

Biological Activity

(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid, a compound belonging to the class of acrylic acids, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

It features a phenyl ring substituted with iodine and methoxy groups, which may influence its biological activity.

Anticancer Properties

Research has indicated that derivatives of acrylic acids exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase-3 |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

| A549 | 25 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar phenylacrylic acid derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis and function .

Table 2: Antimicrobial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this compound may help mitigate inflammatory responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the NF-κB signaling pathway .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways such as PI3K/Akt and NF-κB, which are often dysregulated in cancer and inflammatory diseases.

- Antimicrobial Action : Its structural features allow it to penetrate bacterial membranes effectively, leading to cell lysis.

Case Studies

-

Study on Anticancer Effects :

A recent study evaluated the efficacy of this compound on breast cancer cells. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound. Flow cytometry analysis confirmed an increase in apoptotic cells. -

Evaluation of Antimicrobial Activity :

In another study, the compound was tested against various bacterial strains. The results showed that it exhibited potent antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Q & A

Q. What synthetic methodologies are recommended for preparing (2Z)-2-(4-iodophenyl)-3-(4-methoxyphenyl)-acrylic acid?

The compound can be synthesized via Knoevenagel condensation, where 4-iodobenzaldehyde reacts with 4-methoxyphenylacetic acid derivatives under basic conditions (e.g., piperidine catalyst). Stereochemical control (Z-configuration) is achieved by optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF). Post-synthesis purification via recrystallization using methanol/water mixtures enhances yield and purity .

Q. How is the Z-configuration of the double bond confirmed in this compound?

The Z-configuration is verified using single-crystal X-ray diffraction (SCXRD), which provides unambiguous stereochemical assignment. Complementary techniques include nuclear Overhauser effect (NOE) NMR spectroscopy: irradiation of the methoxy or iodophenyl protons reveals spatial proximity of substituents on the same side of the double bond .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign methoxy (-OCH3) protons (~3.8 ppm) and aromatic protons (7.0–8.0 ppm). The carboxylic acid proton appears as a broad peak (~12 ppm) in DMSO-d5.

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=C (1600–1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak ([M+H]+) confirms molecular formula .

Q. What are the key stability considerations for handling and storing this compound?

The compound is light-sensitive due to the iodophenyl group. Store in amber vials under inert gas (N2/Ar) at –20°C. Avoid prolonged exposure to moisture, as the carboxylic acid group may hydrolyze under acidic/basic conditions. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution. The electron-withdrawing iodine and methoxy groups polarize the α,β-unsaturated system, directing nucleophilic attacks to the β-carbon. Fukui indices identify electrophilic sites, aiding in reaction pathway predictions .

Q. What strategies resolve contradictions in reported crystallographic data for similar acrylate derivatives?

Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent inclusion. Redetermine crystal structures under identical conditions (e.g., solvent, temperature) and validate via R-factor convergence (<5%). Pair distribution function (PDF) analysis can assess amorphous vs. crystalline phases .

Q. How does substituent electronic effects (iodo vs. methoxy) influence the compound’s photophysical properties?

Time-dependent DFT (TD-DFT) simulations correlate substituent effects with UV-Vis absorption spectra. The iodine atom’s heavy atom effect enhances spin-orbit coupling, potentially increasing fluorescence quenching. Compare with analogs (e.g., chloro or bromo substitutions) to isolate electronic contributions .

Q. What mechanistic insights explain regioselectivity in cycloaddition reactions involving this compound?

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions. Regioselectivity is governed by frontier molecular orbital (FMO) interactions: the electron-deficient dienophile (acrylate) reacts preferentially with electron-rich dienes. Kinetic studies (e.g., variable-temperature NMR) track transition-state stabilization .

Q. How can in vitro assays evaluate its biological activity as a COX-2 inhibitor?

Use enzyme-linked immunosorbent assays (ELISA) to measure COX-2 inhibition in human cell lines (e.g., HT-29). Competitive binding assays with fluorescent probes (e.g., Celecoxib derivatives) quantify IC50 values. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to the COX-2 active site .

Q. What chromatographic methods optimize separation of Z/E isomers during synthesis?

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers. Mobile phase optimization (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) enhances peak resolution. Validate purity via LC-MS and circular dichroism (CD) for enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.